molecular formula C23H19N3O4 B2389823 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899900-83-5

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2389823
CAS-Nummer: 899900-83-5
Molekulargewicht: 401.422
InChI-Schlüssel: MBPSVEHZHJDXQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core with a 4-ethylphenyl group and a 4-nitrobenzyl moiety. Its molecular formula is C23H19N3O4C_{23}H_{19}N_{3}O_{4} with a molecular weight of 401.422 g/mol. The structural representation can be summarized as follows:

Property Details
IUPAC Name 3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione
CAS No. 899900-83-5
Molecular Formula C23H19N3O4
Molecular Weight 401.422 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of 4-ethylphenylamine with isocyanates or isothiocyanates to form a substituted quinazoline derivative. Further modifications introduce the nitrobenzyl group, enhancing its biological activity.

Biological Activity

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Quinazoline derivatives have been shown to inhibit various kinases involved in cancer progression. Modifications on the quinazoline scaffold significantly influence their efficacy against specific cancer types .
  • Antimicrobial Properties : Studies have demonstrated that derivatives like this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazoline scaffold have shown moderate to significant inhibition zones against various strains .
  • Other Biological Activities : The compound has also been investigated for its potential as an anti-inflammatory agent and for other pharmacological effects such as phosphodiesterase (PDE) inhibition and antioxidant properties .

Structure-Activity Relationship (SAR)

The SAR studies highlight how specific substitutions on the quinazoline ring impact biological activity. For example:

Compound Substituents Biological Activity
Compound 13Triazole moietiesModerate antibacterial activity
Compound 15Various substituentsBroad spectrum against bacterial strains
Compound with oxadiazole ringsEnhanced cytotoxicitySignificant anticancer properties

These modifications can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of various quinazoline derivatives, including those structurally similar to our compound. The findings indicated that certain modifications led to increased potency against specific cancer cell lines .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains. The results showed that compounds with nitro groups exhibited enhanced activity compared to their non-nitro counterparts .

Wissenschaftliche Forschungsanwendungen

Structural Representation

The molecular structure can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. Specifically, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has shown promise as an inhibitor of various kinases implicated in cancer progression. Modifications on the quinazoline scaffold can enhance selectivity and efficacy against specific cancer types, making it a focal point in oncology research .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives possess moderate activity against bacterial strains, suggesting a role in developing new antimicrobial agents to combat resistance . For example, structural modifications can lead to compounds that outperform traditional antibiotics in inhibiting bacterial growth.

Synthetic Pathways

StepReaction TypeKey Reagents
1Nucleophilic substitution4-Ethylphenylamine + Isocyanate
2NitrationNitro group introduction
3FunctionalizationVarious reagents for bioactivity enhancement

Study 1: Anticancer Efficacy

In one study, derivatives of quinazoline-2,4(1H,3H)-dione were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications led to enhanced activity compared to existing treatments . For instance, compounds modified at specific positions showed significant inhibition against HepG2 and HCT-116 cell lines.

Study 2: Antimicrobial Activity

Another investigation focused on assessing the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results showed that some compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents based on this quinazoline derivative.

Eigenschaften

CAS-Nummer

899900-83-5

Molekularformel

C23H19N3O4

Molekulargewicht

401.422

IUPAC-Name

3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-2-16-7-11-18(12-8-16)25-22(27)20-5-3-4-6-21(20)24(23(25)28)15-17-9-13-19(14-10-17)26(29)30/h3-14H,2,15H2,1H3

InChI-Schlüssel

MBPSVEHZHJDXQQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.